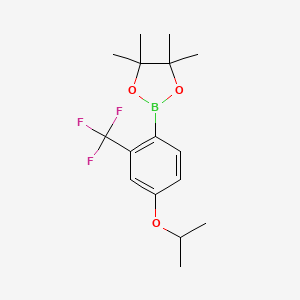
cis-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxamide: is a chemical compound that belongs to the class of pyrethroid metabolites. Pyrethroids are synthetic analogs of pyrethrins, which are natural insecticides derived from chrysanthemum flowers. This compound is known for its role in the metabolism of pyrethroid insecticides and is often studied in the context of environmental and biological monitoring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxamide typically involves the conversion of lactones to the corresponding carboxylic acids or esters. One common method involves treating a lactone with a metal such as zinc, magnesium, or sodium in a solvent like acetic acid, alcohols, or ethers. This process simultaneously opens the lactone ring and eliminates one halogen atom .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as distillation or crystallization .
Analyse Des Réactions Chimiques
Types of Reactions: cis-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding carboxylic acid.
Reduction: Reduction reactions can convert the compound into its alcohol derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products:
Oxidation: cis-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid.
Reduction: cis-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane-1-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a reference standard for the analysis of pyrethroid metabolites. It is also employed in studies related to the synthesis and degradation of pyrethroid insecticides .
Biology: In biological research, cis-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxamide is studied for its role in the metabolism of pyrethroids in living organisms. It is used to understand the detoxification pathways and the impact of pyrethroids on human health and the environment .
Medicine: While not directly used as a therapeutic agent, this compound is important in toxicological studies to assess the exposure and effects of pyrethroid insecticides on human health .
Industry: In the industrial sector, this compound is used in the quality control and formulation of pyrethroid-based insecticides. It helps in ensuring the efficacy and safety of these products .
Mécanisme D'action
The mechanism of action of cis-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxamide involves its role as a metabolite in the degradation of pyrethroid insecticides. Pyrethroids act on the nervous system of insects by prolonging the opening of sodium channels, leading to paralysis and death. This compound is formed during the metabolic breakdown of pyrethroids, primarily through hydrolysis and oxidation reactions .
Comparaison Avec Des Composés Similaires
- trans-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxamide
- cis-3-(2,2-Dibromovinyl)-2,2-dimethylcyclopropane-1-carboxamide
- 3-Phenoxybenzoic acid
- 4-Fluoro-3-phenoxybenzoic acid
Comparison: cis-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxamide is unique due to its specific configuration and the presence of dichlorovinyl groups. This configuration affects its reactivity and the types of metabolites it forms. Compared to its trans isomer, the cis form has different physical and chemical properties, which can influence its biological activity and environmental persistence .
Propriétés
Formule moléculaire |
C8H11Cl2NO |
|---|---|
Poids moléculaire |
208.08 g/mol |
Nom IUPAC |
(1S,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C8H11Cl2NO/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3,(H2,11,12)/t4-,6-/m1/s1 |
Clé InChI |
LGLPSKCJXYYLMZ-INEUFUBQSA-N |
SMILES isomérique |
CC1([C@@H]([C@@H]1C(=O)N)C=C(Cl)Cl)C |
SMILES canonique |
CC1(C(C1C(=O)N)C=C(Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


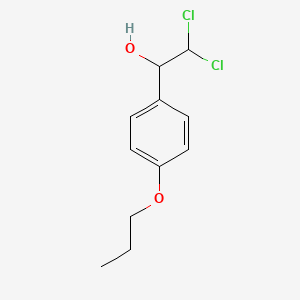
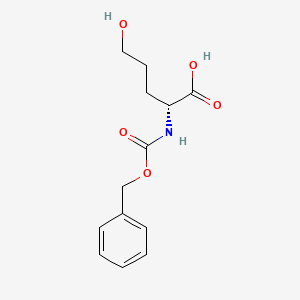
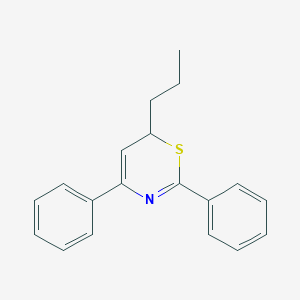

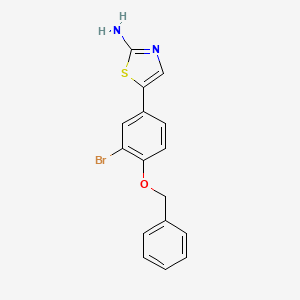

![Ethyl 3-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B14020154.png)

![Tert-butyl 1-((tert-butoxycarbonyl)amino)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B14020160.png)


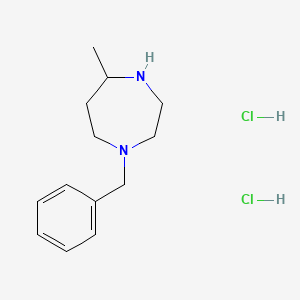
![(2-Ethyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B14020183.png)
